molecular formula C8H7FN2 B3199189 3-(Aminomethyl)-4-fluorobenzonitrile CAS No. 1016798-28-9

3-(Aminomethyl)-4-fluorobenzonitrile

Cat. No.: B3199189
CAS No.: 1016798-28-9
M. Wt: 150.15 g/mol
InChI Key: CBGQYNXOSNYCDA-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-4-fluorobenzonitrile: is an organic compound that features a benzene ring substituted with an aminomethyl group and a fluorine atom at the 4-position, and a nitrile group at the 1-position

Scientific Research Applications

Chemistry: 3-(Aminomethyl)-4-fluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the development of drugs targeting specific enzymes or receptors. Its ability to form hydrogen bonds and interact with biological macromolecules makes it a valuable scaffold in drug design.

Industry: The compound is also used in the production of advanced materials, such as polymers and resins, where its functional groups can impart desirable properties like thermal stability and chemical resistance.

Safety and Hazards

The safety and hazards associated with “3-(Aminomethyl)-4-fluorobenzonitrile” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety measures .

Future Directions

The future directions for research on “3-(Aminomethyl)-4-fluorobenzonitrile” could involve exploring its potential applications, such as in the development of perovskite solar cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-fluorobenzonitrile typically involves multi-step organic reactions. One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where a fluorobenzonitrile derivative is reacted with an aminomethylating agent under controlled conditions. The reaction often requires a base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the substitution.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aminomethyl group can undergo oxidation to form corresponding imines or amides.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH_4).

    Substitution: The fluorine atom can be substituted by nucleophiles in S_NAr reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH_4) or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Conversion of the nitrile group to an amine.

    Substitution: Replacement of the fluorine atom with a nucleophile.

Comparison with Similar Compounds

    3-(Aminomethyl)-5-fluorobenzonitrile: Similar structure but with the fluorine atom at the 5-position.

    4-(Aminomethyl)-3-fluorobenzonitrile: Fluorine and aminomethyl groups are swapped in position.

    3-(Aminomethyl)benzonitrile: Lacks the fluorine atom.

Uniqueness: 3-(Aminomethyl)-4-fluorobenzonitrile is unique due to the specific positioning of the fluorine atom, which can influence its electronic properties and reactivity. This positioning can enhance its ability to participate in specific chemical reactions and interactions, making it a valuable compound in various applications.

Properties

IUPAC Name

3-(aminomethyl)-4-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-3H,5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGQYNXOSNYCDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016798-28-9
Record name 3-(aminomethyl)-4-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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